1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[2-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-3-26-18(8-11-22-26)20-23-19(24-29-20)15-9-12-25(13-10-15)21(28)17-7-5-4-6-16(17)14(2)27/h4-8,11,15H,3,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJAKZBGXYNOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Dicarbonyl Compounds
The 1-ethylpyrazole core is synthesized via cyclocondensation of ethyl hydrazine (1 ) with a 1,3-diketone (2 ) (e.g., ethyl acetoacetate). This reaction proceeds under acidic conditions (HCl, ethanol, reflux) to yield 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (3 ), which is hydrolyzed to the carboxylic acid (4 ) and converted to the carboxamide (5 ) via an ammonium chloride coupling.
Reaction Scheme:
$$
\text{Ethyl hydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH, reflux}} \text{1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate} \xrightarrow{\text{NaOH}} \text{Carboxylic acid} \xrightarrow{\text{NH}_4\text{Cl}} \text{Carboxamide}
$$
Table 1: Optimization of Pyrazole Synthesis
| Condition | Yield (%) | Regioselectivity (3:4) | Reference |
|---|---|---|---|
| HCl, EtOH, reflux | 78 | 85:15 | |
| Montmorillonite K-10 | 92 | 95:5 |
Formation of the 1,2,4-Oxadiazole-Piperidine Core
Amidoxime Cyclization
The oxadiazole ring is constructed by reacting the pyrazole-5-carboxamide (5 ) with a piperidine-4-carbonitrile derivative (6 ). The nitrile group is first converted to an amidoxime (7 ) using hydroxylamine hydrochloride, followed by cyclization with a carboxylic acid (e.g., chloroacetyl chloride) under basic conditions (K₂CO₃, DMF) to form the 1,2,4-oxadiazole-piperidine intermediate (8 ).
Reaction Scheme:
$$
\text{Piperidine-4-carbonitrile} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Amidoxime} \xrightarrow{\text{ClCH}2\text{COCl, K}2\text{CO}3} \text{1,2,4-Oxadiazole-piperidine}
$$
Table 2: Oxadiazole Cyclization Conditions
| Reagent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| ClCH₂COCl, K₂CO₃ | 80 | 65 | 98 | |
| TBTU, DIPEA | RT | 72 | 95 |
Coupling of the Piperidine-Oxadiazole with the Aromatic Ketone
Peptide Coupling with 2-Acetylphenyl Carbonyl Chloride
The final step involves coupling the piperidine-oxadiazole intermediate (8 ) with 2-acetylphenyl carbonyl chloride (9 ) using a coupling agent such as HATU or EDCI. This reaction is conducted in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base, yielding the target compound (10 ) after purification via silica gel chromatography.
Reaction Scheme:
$$
\text{Piperidine-oxadiazole} + \text{2-Acetylphenyl carbonyl chloride} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$
Table 3: Coupling Reaction Optimization
| Coupling Agent | Solvent | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| HATU | DCM | 88 | 12 | |
| EDCI/HOBt | DMF | 75 | 24 |
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A streamlined approach involves sequential cyclocondensation and coupling reactions in a single pot. For example, the pyrazole-amidoxime (7 ) is treated directly with piperidine-4-carbonitrile and 2-acetylphenyl carbonyl chloride under microwave irradiation (100°C, 30 min), achieving a 70% yield with reduced purification steps.
Solid-Phase Synthesis
Immobilizing the piperidine scaffold on Wang resin enables iterative coupling and cyclization steps. This method enhances purity (>99%) but requires specialized equipment, limiting scalability.
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Formation : Use of montmorillonite K-10 under sonication improves regioselectivity to 95:5.
- Oxadiazole Ring Stability : Avoiding excess acid prevents ring-opening; anhydrous conditions are critical.
- Purification Complexity : Flash chromatography with gradient elution (hexane/ethyl acetate) resolves closely eluting intermediates.
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidation reactions typically utilize reagents such as potassium permanganate or hydrogen peroxide under acidic conditions. Reduction reactions might involve hydrogen gas in the presence of palladium catalysts or sodium borohydride. Nucleophilic substitution can be facilitated by strong bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products
The products formed from these reactions vary based on the reagents and conditions employed. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and oxadiazole exhibit promising anticancer properties. The incorporation of these moieties into the compound enhances its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown activity against breast cancer cell lines by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Research has demonstrated that compounds containing the pyrazole scaffold can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone could be explored for developing new anti-inflammatory agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been studied for their effectiveness against various bacterial strains, including resistant strains. The presence of the oxadiazole group may enhance this activity by disrupting bacterial cell wall synthesis or function .
Case Studies
Material Science Applications
Beyond biological applications, compounds like this compound can be explored in material science for:
- Polymer Development : Their unique chemical properties may allow for the creation of novel polymers with enhanced thermal stability and mechanical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The precise mechanism often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces between the compound and its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Tetrazole-Containing Analogs ()
Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace the oxadiazole with a tetrazole ring. Key differences:
- Acidity : Tetrazoles (pKa ~4.9) are more acidic than oxadiazoles (pKa ~8.1), affecting ionization and solubility .
- Metabolic Stability : Oxadiazoles resist enzymatic degradation better than tetrazoles, which are prone to glucuronidation .
- Synthesis : Tetrazoles are synthesized via azide-orthoester reactions (), while oxadiazoles typically require cyclization of amidoximes.
The compound 1-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone () introduces a piperazine linker and thienyl group. Piperazine enhances solubility via hydrogen bonding but reduces metabolic stability compared to piperidine. The thienyl group may engage in π-π stacking distinct from the ethylpyrazole’s hydrophobic interactions.
Comparison with Heterocyclic Derivatives ()
- Dihydropyrazole Derivatives: 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone () features a partially saturated pyrazole.
- Thiazolo-Pyridine Derivatives: 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone () incorporates a thiazolo-pyridine ring. This bicyclic system may enhance hydrogen bonding, while the fluorine atom increases lipophilicity and steric bulk compared to the ethyl group in the target compound .
- Benzimidazole Derivatives: Compounds like 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone () use benzimidazole, a rigid aromatic system. This limits conformational adaptability relative to the oxadiazole-piperidine scaffold .
Comparison with Triazolone and Bromophenyl Derivatives ()
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one () replaces oxadiazole with triazolone. Triazolone’s carbonyl group enhances hydrogen-bonding capacity, while the bromophenyl group adds steric bulk and electronic effects distinct from ethylpyrazole .
Data Tables
Table 1: Structural and Functional Group Comparisons
*Calculated based on molecular formulas.
Table 2: Pharmacokinetic Property Predictions
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 3.2 | 0.05 | High |
| Compound | 2.8 | 0.10 | Moderate |
| Compound | 2.5 | 0.15 | Low |
| Compound | 3.5 | 0.03 | High |
Biological Activity
The compound 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone represents a unique structure within the realm of medicinal chemistry, particularly due to its incorporation of the 1,2,4-oxadiazole and pyrazole moieties. These structural elements are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Pyrazole Ring : Contributes to the compound's pharmacological properties.
- Oxadiazole Moiety : Known for its role in drug discovery due to its biological activity.
- Piperidine Group : Enhances binding affinity to biological targets.
The molecular formula is , with a molecular weight of approximately 342.41 g/mol.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the oxadiazole and pyrazole moieties. For example:
- In Vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of oxadiazoles exhibited mean IC50 values ranging from 10 µM to 100 µM against human cancer cell lines such as HeLa and MCF7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 20 |
| Target Compound | Various | 10 - 100 |
Anti-inflammatory Activity
The oxadiazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways:
- Mechanism of Action : The inhibition of COX enzymes leads to reduced production of inflammatory mediators such as prostaglandins .
Antimicrobial Activity
Antimicrobial properties have been documented for compounds featuring pyrazole and oxadiazole rings. These compounds exhibit activity against a range of pathogens:
- Bacterial Inhibition : Studies show that certain oxadiazole derivatives can inhibit Gram-positive bacteria like Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these, one derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. Molecular docking studies suggested strong interactions with the active sites of target proteins involved in cancer progression .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of similar compounds. It was found that modifications on the piperidine ring significantly influenced the biological activity. For instance, adding electron-withdrawing groups enhanced anticancer potency .
Q & A
Q. What are common synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including cyclization and condensation. A general approach includes:
- Step 1: Formation of the oxadiazole ring via cyclization of an amidoxime intermediate under reflux with acetic anhydride .
- Step 2: Introduction of the piperidine-carbonyl moiety using coupling agents like EDCI/HOBt in dichloromethane .
- Step 3: Final functionalization of the phenyl group with an ethanone substituent via Friedel-Crafts acylation . Key intermediates include 1-ethyl-1H-pyrazole-5-carboxamide and 3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., distinguishing oxadiazole protons at δ 8.1–8.3 ppm) and confirms carbonyl groups .
- X-ray Crystallography: Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, critical for validating the oxadiazole-piperidine conformation .
- HPLC-MS: Ensures purity (>95%) and confirms molecular weight .
Q. What structural features influence its solubility and stability?
- The 1,2,4-oxadiazole ring enhances thermal stability but reduces aqueous solubility.
- The piperidine-carbonyl group improves solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding .
- Substituents like the ethanone moiety increase lipophilicity, requiring formulation with cyclodextrins for in vitro assays .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole ring formation?
- Catalyst Screening: Use ZnCl₂ or PCl₅ to accelerate cyclization, improving yields from 40% to 75% .
- Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes at 150°C .
- Solvent Optimization: Replacing toluene with DMF enhances intermediate solubility, reducing side-product formation .
Q. What strategies resolve crystallographic disorder in the piperidine moiety?
- Low-Temperature Data Collection (100 K): Minimizes thermal motion artifacts, improving electron density maps .
- SHELXL Refinement: Apply ISOR and DELU restraints to model anisotropic displacement parameters for disordered atoms .
- Twinned Data Analysis: Use CELL_NOW for twin law identification (e.g., base-centered monoclinic lattices) .
Q. How can computational modeling predict biological target interactions?
- Molecular Docking (Glide/SP): Identifies binding poses with mGlu5 receptors, highlighting hydrogen bonds between the oxadiazole ring and Arg78 .
- MD Simulations (AMBER): Assesses stability of the piperidine-carbonyl group in the receptor’s hydrophobic pocket over 100 ns trajectories .
- QSAR Models: Correlate substituent electronegativity (e.g., ethanone vs. methoxy) with IC₅₀ values for lead optimization .
Q. How to address discrepancies in solubility data across studies?
- Purification Protocols: Recrystallize from ethanol/water (7:3) to remove hydrophobic impurities, increasing aqueous solubility by 20% .
- Dynamic Light Scattering (DLS): Confirm aggregation states in PBS (pH 7.4) to distinguish true solubility from colloidal dispersion .
- Co-solvent Systems: Use 10% DMSO in saline for in vivo studies to maintain bioactivity without precipitation .
Data Contradiction Analysis
Q. Why do biological assays report conflicting EC₅₀ values for mGlu5 receptor modulation?
- Assay Conditions: Variations in cellular models (HEK293 vs. CHO cells) alter receptor glycosylation, affecting ligand binding .
- Positive Allosteric Modulator (PAM) vs. Antagonist: The ethanone group’s orientation shifts efficacy; re-evaluate functional assays (e.g., Ca²⁺ flux vs. cAMP) .
- Batch-Specific Purity: HPLC-MS traces for commercial batches often show 5–10% impurities (e.g., de-ethylated byproducts), skewing dose-response curves .
Q. How to reconcile divergent XRD and DFT bond length predictions?
- Basis Set Selection: B3LYP/6-311++G(d,p) underestimates C–N bond lengths by 0.02 Å vs. experimental data; switch to M06-2X/def2-TZVP for better accuracy .
- Thermal Ellipsoid Artifacts: High displacement parameters (Ueq > 0.05 Ų) in XRD data indicate dynamic disorder, requiring TLS refinement .
Methodological Recommendations
Best practices for scaling up synthesis without compromising yield:
- Flow Chemistry: Implement continuous-flow reactors for oxadiazole cyclization, achieving 90% conversion at 10 g/hr .
- In-line Analytics: Use FTIR probes to monitor amidoxime intermediate formation in real time .
- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
